

# CCT241161: Mechanism of Action and Rationale

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Compound Focus: **CCT241161**

Cat. No.: S548106

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**CCT241161** is a novel, orally available small-molecule inhibitor characterized as a **pan-RAF and SRC-family kinase (SFK) inhibitor** [1] [2]. Its design addresses two major challenges in targeting the MAPK pathway:

- Paradox-Breaking Activity:** Unlike first-generation BRAF inhibitors (e.g., Vemurafenib, Dabrafenib), **CCT241161** does not cause paradoxical activation of the MEK/ERK pathway in cells with wild-type BRAF or mutant NRAS [1]. This makes it suitable for treating NRAS-driven melanomas.
- Dual Targeting:** It simultaneously inhibits key drivers of melanoma proliferation and resistance by targeting both the RAF and SFK signaling nodes [1].

The table below summarizes its primary kinase targets and measured potency (IC<sub>50</sub> values).

Table 1: Kinase Inhibition Profile of **CCT241161** [1]

Kinase Target	IC <sub>50</sub> (μM)	Significance in Melanoma
<b>BRAF (V600E)</b>	0.015	Oncogenic driver in ~50% of melanomas
<b>CRAF</b>	0.006	Key mediator in NRAS mutant and resistant melanomas
<b>SRC</b>	0.01	Promotes resistance via RTK/SFK signaling
<b>LCK</b>	0.003	Member of the SRC-family kinases

## Summary of Key Preclinical Efficacy Data

The anti-tumor efficacy of **CCT241161** was established in a range of *in vitro* and *in vivo* models, including NRAS mutant melanomas.

**Table 2: Summary of Preclinical Efficacy of CCT241161 in NRAS Mutant Models**

Experimental Model	NRAS Mutation	Key Findings	Reference
<b>SK-MEL-2 Cell Line</b> (Proliferation assay)	Q61R	Inhibited cell growth more efficiently than PLX4720 (BRAF inhibitor)	[1]
<b>MMAC Cell Line</b> (Proliferation assay)	Q61K	Inhibited cell growth more efficiently than PLX4720 (BRAF inhibitor)	[1]
<b>Patient-Derived Xenograft (PDX)</b>	Q61L	Inhibited MEK/ERK signaling and induced tumor regression	[1] [3]

## Experimental Protocols

Below are detailed methodologies for key experiments based on the published study.

### Cell Growth Inhibition (Proliferation) Assay

This protocol measures the direct anti-proliferative effects of **CCT241161** on cancer cells in culture.

- **Cell Lines:** Human melanoma cell lines (e.g., SK-MEL-2 with NRAS Q61R, MMAC with NRAS Q61K) [1].
- **Reagents:** **CCT241161** (e.g., prepared as a 10 mM stock solution in DMSO), cell culture media, PLX4720 (control BRAF inhibitor), cell viability reagent (e.g., MTT, CellTiter-Glo).
- **Procedure:**
  - Seed cells in 96-well plates at a density of 1,500–3,000 cells per well and allow to adhere overnight.
  - Treat cells with a dose range of **CCT241161** (e.g., 0.001 nM to 10 µM) or a control compound (e.g., PLX4720, DMSO vehicle). Include at least three replicates per condition.
  - Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).

- Assess cell viability by adding MTT reagent and measuring absorbance or by adding CellTiter-Glo reagent and measuring luminescence.
- Calculate the percentage of growth inhibition and the half-maximal growth inhibitory concentration (GI<sub>50</sub>) using non-linear regression analysis of the dose-response curves.

## In Vivo Efficacy Study in Mouse Xenograft Models

This protocol evaluates the efficacy of **CCT241161** in suppressing tumor growth in live animal models.

- **Animal Model:** Immunocompromised mice (e.g., NOD/SCID or nude mice) implanted with either:
  - Cell line-derived xenografts (CDX) from an NRAS Q61L mutant melanoma line [3].
  - Patient-derived xenografts (PDX) from a BRAF mutant melanoma resistant to BRAF/MEK inhibition [1].
- **Dosing Formulation:** **CCT241161** is prepared as a solution for oral gavage, typically in a vehicle containing 10% DMSO, 40% PEG300, and 50% PBS [1].
- **Procedure:**
  - When tumors reach a palpable size (e.g., ~100-150 mm<sup>3</sup>), randomize mice into treatment and control groups (n=5-10 per group).
  - Administer **CCT241161** via **oral gavage at 20 mg/kg, once daily**. The control group receives the vehicle only.
  - Monitor mice daily for clinical signs and adverse effects. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width<sup>2</sup>) / 2.
  - The study duration is typically 3-4 weeks, or until control group tumors reach a predetermined endpoint.
  - Collect tumors and plasma at the end of the study for downstream analysis (e.g., immunoblotting, pharmacokinetics).

## Immunoblotting (Western Blot) Analysis of Pathway Inhibition

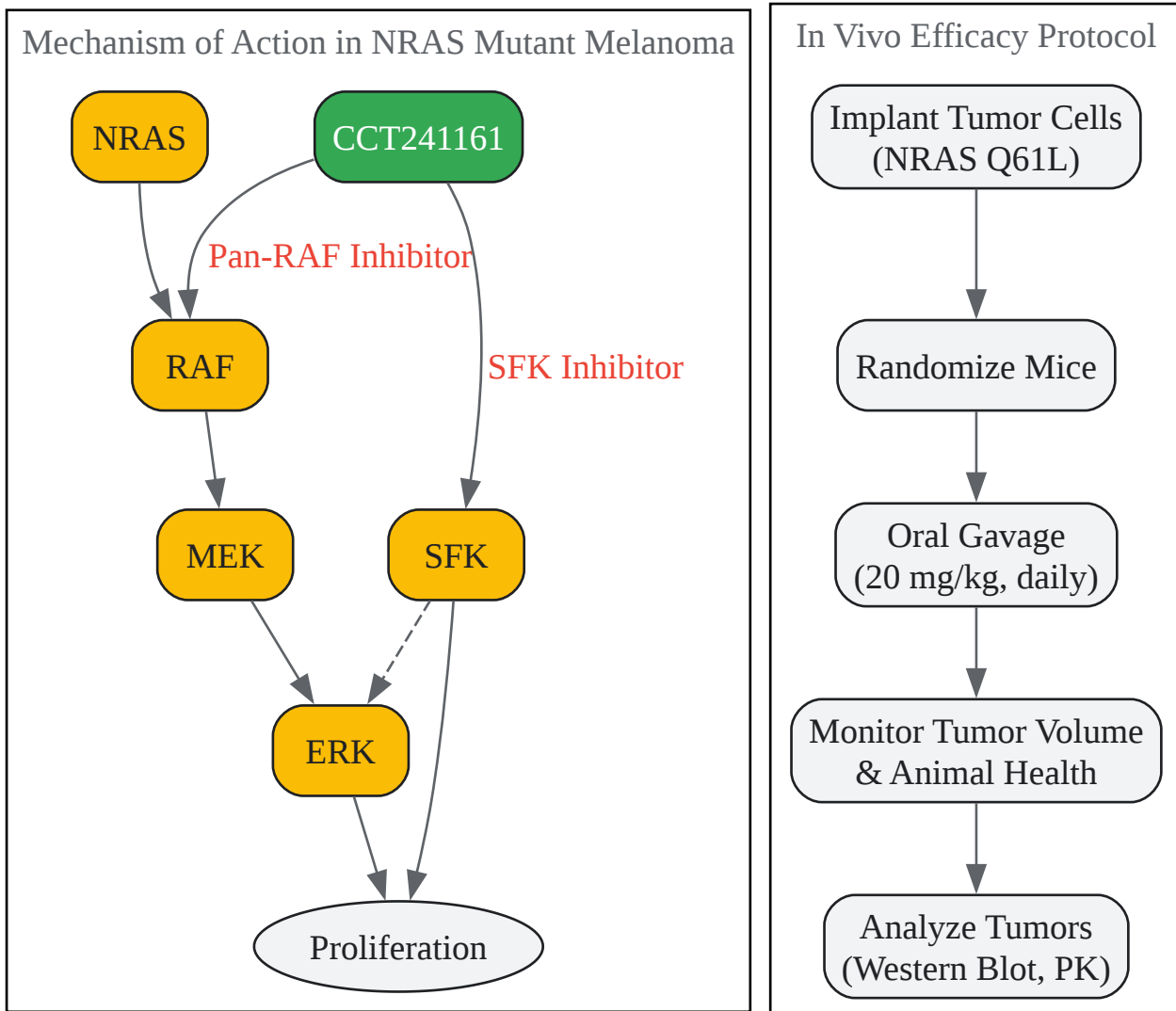
This protocol confirms the on-target mechanism of **CCT241161** by analyzing the phosphorylation status of key signaling proteins.

- **Cell Lines:** NRAS mutant melanoma cells (e.g., SK-MEL-2).
- **Reagents:** **CCT241161**, lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors), antibodies against p-ERK (Thr202/Tyr204), total ERK, p-SRC (Tyr416), total SRC, and a loading control (e.g., GAPDH or β-Actin).
- **Procedure:**

- Seed cells in 6-well plates and allow them to reach ~70% confluence.
- Treat cells with **CCT241161** at its IC<sub>50</sub> or IC<sub>100</sub> concentration (e.g., 1 μM) for a time course (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
- Lyse cells on ice, quantify protein concentration, and separate equal amounts of protein by SDS-PAGE.
- Transfer proteins to a PVDF membrane, block with 5% BSA, and incubate with primary antibodies overnight at 4°C.
- The next day, incubate with appropriate HRP-conjugated secondary antibodies and develop using an enhanced chemiluminescence (ECL) substrate.
- Expected Outcome: A significant reduction in the levels of p-ERK and p-SRC in treated samples compared to the vehicle control, indicating effective pathway inhibition [1].

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of **CCT241161** and a simplified in vivo efficacy workflow.



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## Discussion and Application Notes

- **Key Advantage for NRAS Mutants:** The dual pan-RAF/SFK inhibition profile is critical for efficacy in NRAS mutant melanomas, where resistance often emerges through RTK/SFK signaling that reactivates the MAPK pathway [1].
- **Safety Profile:** In comprehensive preclinical toxicology studies, **CCT241161** was well-tolerated. A dose of **20 mg/kg/day** was established as effective and safe for in vivo studies, with no significant adverse effects or body weight loss reported [1].
- **Overcoming Resistance:** **CCT241161** demonstrates activity in patient-derived xenograft (PDX) models with acquired resistance to both BRAF inhibitors and combination BRAF/MEK inhibitor

therapy, highlighting its potential as a second-line treatment [1] [2].

## Important Limitations

- **Preclinical Stage:** It is crucial to note that **CCT241161** is a **preclinical research compound**. The search results indicated that clinical trials were scheduled to begin in 2015 [4] [1], but no results or more recent development status was found.
- **Data Availability:** The quantitative data and protocols are based on a single, albeit seminal, publication. Researchers should seek more recent developments in next-generation RAF inhibitors.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification or have a specific experimental question not covered here, please feel free to ask.

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## References

1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [pmc.ncbi.nlm.nih.gov]
2. Melanoma - CCT241161 - NRAS mutation [veri.larvol.com]
3. NRAS Q61L: Gene Variant Detail - CKB CORE - Genomenon [ckb-core.genomenon.com]
4. New Drugs Could Treat BRAF-Inhibitor Resistant... | CancerNetwork [cancernetwork.com]

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